3-Butenyltrimethylsilane serves as a vital monomer in synthesizing organosilicon polymers, particularly poly(3-butenyltrimethylsilane sulfone). [] This polymer exhibits properties that make it suitable for applications requiring high sensitivity to electron beams, making it valuable in microfabrication processes. [, , ]
Poly(3-butenyltrimethylsilane sulfone) has demonstrated its effectiveness as a positive electron beam resist in high-resolution lithographic processes. [, , ] Its high sensitivity allows for the rapid fabrication of nanometer-sized structures, which is crucial in creating integrated circuits and other microelectronic components. [, ]
The ability of 3-Butenyltrimethylsilane to form a protective silicon dioxide layer upon oxidation makes it valuable in dry etching processes. [, ] This characteristic enables its use in creating etch masks, ensuring precise material removal during the fabrication of optoelectronic devices like diffraction gratings. []
3-Butenyltrimethylsilane is utilized in copolymerization studies with other monomers like styrene and ethylene to investigate the properties and applications of the resulting copolymers. [, ] This research helps understand the behavior of different monomer combinations and their potential in developing new materials with tailored properties.
In electron beam lithography: Poly(3-butenyltrimethylsilane sulfone), derived from 3-Butenyltrimethylsilane, functions as a positive electron beam resist. Upon exposure to the electron beam, the polymer undergoes chain scission, increasing its solubility in developer solutions. This allows for the selective removal of exposed areas, creating the desired pattern. []
In dry etching processes: The silicon present in 3-Butenyltrimethylsilane plays a crucial role. When subjected to oxygen plasma, the silicon is oxidized to form a protective silicon dioxide layer, effectively acting as an etch mask for underlying materials. []
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